1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione
Description
Properties
CAS No. |
88999-95-5 |
|---|---|
Molecular Formula |
C7H6N2O4 |
Molecular Weight |
182.13 g/mol |
IUPAC Name |
1-methyl-5H-furo[3,4-d]pyrimidine-2,4,7-trione |
InChI |
InChI=1S/C7H6N2O4/c1-9-4-3(2-13-6(4)11)5(10)8-7(9)12/h2H2,1H3,(H,8,10,12) |
InChI Key |
QKMPESGMJHLIDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(COC2=O)C(=O)NC1=O |
Origin of Product |
United States |
Preparation Methods
Classical Condensation and Cyclization Approach
One common synthetic route involves the condensation of barbituric acid derivatives with aldehydes and other reagents under specific conditions to form the fused furo[3,4-d]pyrimidine ring system. For example, the reaction of substituted aromatic or heteroaromatic aldehydes with barbituric acid, ethyl acetoacetate, hydrazine hydrate, and ammonium acetate in aqueous media under ultrasonic irradiation has been reported to yield the target compound efficiently. This method benefits from mild conditions and environmentally friendly solvents (water) and ultrasonic activation, which enhances reaction rates and yields.
One-Pot Three-Component Reactions
Recent advances have demonstrated the efficiency of one-pot three-component reactions for synthesizing related furo[2,3-d]pyrimidine derivatives, which can be adapted for the preparation of this compound. For instance, the tandem condensation of phenylglyoxal monohydrate, 1,3-dimethylbarbituric acid, and alkyl isocyanides under green chemistry conditions produces regioselective furo[2,3-d]pyrimidine-2,4-diones with good to excellent yields. The mechanism involves Michael-type addition followed by intramolecular heteroannulation and hydrogen transfer steps, which can be optimized for the target compound synthesis.
Conversion from Orotic Acid Derivatives
Another synthetic strategy involves the transformation of orotic acid into the 1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione scaffold. This is achieved by treating orotic acid with paraformaldehyde in the presence of hydrochloric acid, followed by chlorination with phosphorus oxychloride (POCl3) and base (DIPEA). The resulting intermediate can be further functionalized by nucleophilic substitution reactions with various amines to yield derivatives of the target compound. This method is notable for its good overall yields and the ability to generate diverse functionalized analogues through subsequent reactions.
Refluxing with Phenyl Hydrazine
A classical approach includes refluxing ethanolic solutions of starting materials with phenyl hydrazine, which facilitates ring closure and formation of the fused heterocyclic system. This method is straightforward and has been used to prepare the compound with moderate to good yields, although it may require longer reaction times and careful control of reflux conditions.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Yield Range | Notes |
|---|---|---|---|---|
| Ultrasonic-assisted condensation | Barbituric acid, aldehydes, ethyl acetoacetate, hydrazine hydrate, ammonium acetate, water, ultrasound | Mild, green solvent, enhanced rate | Moderate to high | Environmentally friendly, scalable |
| One-pot three-component reaction | Phenylglyoxal monohydrate, 1,3-dimethylbarbituric acid, alkyl isocyanides, green solvents | High regioselectivity, efficient | Good to excellent | Mechanistically versatile, green |
| Orotic acid conversion | Orotic acid, paraformaldehyde, HCl, POCl3, DIPEA | Good yields, functionalization ease | Good | Allows diverse derivative synthesis |
| Reflux with phenyl hydrazine | Ethanolic solution, phenyl hydrazine, reflux | Simple, classical method | Moderate to good | Longer reaction times, traditional |
Detailed Research Findings and Mechanistic Insights
The ultrasonic-assisted method leverages cavitation effects to accelerate the condensation and cyclization steps, reducing reaction times and improving yields compared to conventional heating.
The one-pot three-component synthesis proceeds via a Michael addition of the isocyanide to the activated aldehyde-barbituric acid adduct, followed by intramolecular cyclization to form the fused heterocycle. This method is notable for its atom economy and mild reaction conditions, aligning with green chemistry principles.
The orotic acid-based synthesis involves initial formation of a chlorinated intermediate that is highly reactive toward nucleophilic amines, enabling selective substitution at the C4 position of the pyrimidine ring. Subsequent reactions can lead to lactam formation or other ring modifications, expanding the chemical space of derivatives.
Refluxing with phenyl hydrazine facilitates hydrazone formation followed by ring closure, a classical approach that remains useful for certain substituted derivatives where other methods may be less effective.
Chemical Reactions Analysis
1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the keto groups can be replaced by other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or water, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique fused ring system that combines furan and pyrimidine structures. Its molecular formula is , with a molecular weight of approximately 168.11 g/mol. The structural uniqueness of this compound contributes to its diverse biological activities and potential applications in drug development.
Research indicates that 1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione exhibits notable biological activities, particularly as an inhibitor of protein kinases. These enzymes play crucial roles in cellular processes such as growth and differentiation. By inhibiting these kinases, the compound can disrupt cancer cell signaling pathways, leading to cell cycle arrest and apoptosis. This mechanism positions it as a promising candidate for cancer therapeutics.
Case Studies on Biological Applications
- Antitumor Activity : Studies have demonstrated that derivatives of this compound exhibit growth-inhibitory effects against various cancer cell lines. For instance, research focusing on substituted thiomethyl derivatives has shown significant cytotoxicity against L-1210 murine leukemia cells in vitro.
- Nucleoside Analog Synthesis : The synthesis of nucleoside analogs derived from this compound has been explored for potential antiviral applications. The reaction of silylated derivatives with protected ribose sugars in the presence of Lewis acid catalysts has yielded promising results for further biological evaluation.
Medicinal Chemistry Applications
The unique structure of this compound allows for various modifications that can enhance its therapeutic efficacy. The potential applications include:
- Anticancer Agents : Due to its kinase inhibition properties, it is being investigated as a lead compound for developing new anticancer drugs.
- Antiviral Agents : The synthesized nucleoside analogs may offer new avenues for antiviral therapies.
- Drug Design : Its structural characteristics make it a versatile scaffold for designing new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-Methylfuro[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways. For example, in cancer research, the compound has been shown to inhibit the activity of certain enzymes involved in cell proliferation and survival . This inhibition leads to cell cycle arrest and apoptosis, thereby reducing the growth of cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs in the Furopyrimidine Family
- Furo[3,4-d]pyrimidine-2,4,7(1H,3H,5H)-trione (CAS: 4156-75-6): Molecular Formula: C₆H₄N₂O₄ (vs. C₇H₆N₂O₄ for the 1-methyl derivative). Molecular Weight: 168.11 g/mol (vs. 182.13 g/mol for the methylated form). Storage conditions for the non-methylated analog (2–8°C) suggest sensitivity to thermal degradation, whereas the methyl group in the target compound may improve shelf-life .
- 1,3-Dimethyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione: Molecular Formula: C₈H₈N₂O₄. Molecular Weight: 196.16 g/mol. Key Differences: Additional methylation at N3 increases hydrophobicity, which could influence solubility and bioavailability compared to the mono-methylated target compound .
Pyrimido[4,5-d]pyrimidine Derivatives
Compounds such as 5-(4-Methoxyphenyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,6H)-trione (4m) and 5-(4-Chlorophenyl) analog (4h) highlight the impact of substituents:
- Melting Points :
- IR Spectral Data :
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
- Synthetic Challenges : The methyl group in the target compound likely requires selective alkylation strategies, contrasting with the multi-component syntheses used for pyrimido[4,5-d]pyrimidines .
- Stability: Methylation at N1 may improve thermal stability compared to non-methylated furopyrimidine triones, as seen in analogs requiring refrigeration .
- Bioactivity Potential: While untested, the compound’s trione system and fused heterocycle align with bioactive pyrimidine derivatives, warranting further pharmacological studies .
Biological Activity
1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine-2,4,7(3H)-trione (CAS No. 88999-95-5) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 168.15 g/mol. The compound features a fused furo-pyrimidine ring system which is significant for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties against certain bacterial strains.
- Antitumor Activity : Some investigations have indicated potential antitumor effects through inhibition of specific cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that its activity may involve:
- Interaction with DNA : Potential intercalation or binding to DNA could disrupt replication in microbial and cancer cells.
- Enzyme Inhibition : The compound might inhibit key enzymes such as DNA gyrase or topoisomerases that are crucial for DNA replication and repair.
Antimicrobial Studies
A study conducted by researchers analyzed the antimicrobial efficacy of 1-Methyl-1,5-dihydrofuro[3,4-d]pyrimidine derivatives against various pathogens. The results demonstrated significant inhibitory effects on Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Antitumor Activity
In vitro studies on cancer cell lines such as HeLa and MCF-7 showed that the compound induces apoptosis and inhibits cell proliferation. The IC50 values were determined to be around 25 µM for HeLa cells and 30 µM for MCF-7 cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
Enzyme Inhibition
The compound was tested for its ability to inhibit DNA gyrase activity. Results indicated a dose-dependent inhibition with an IC50 value of approximately 15 µM.
Case Studies
A notable case study involved the synthesis of various derivatives of this compound to explore their biological activities. One derivative exhibited enhanced antimicrobial properties compared to the parent compound.
Q & A
Q. Basic Research Focus
- ¹H NMR : Methyl groups at N1 and N3 positions resonate at δ 3.07–3.34 ppm, while aromatic protons appear at δ 7.2–8.1 ppm. NH protons in trione systems show broad peaks at δ 8.1–12.1 ppm .
- IR : Stretching vibrations at 1712 cm⁻¹ (C=O), 1644 cm⁻¹ (C=N), and 3323 cm⁻¹ (NH) confirm the trione scaffold .
- MS : Molecular ion peaks (e.g., m/z 274 [M+H]⁺) and fragmentation patterns validate substituent positions .
What mechanistic insights explain regioselectivity in palladium-catalyzed cyclization reactions for furopyrimidine-triones?
Advanced Research Focus
Regioselectivity is governed by:
- Electrophilic halogenation : Iodination at C5 precedes cyclization due to electron-deficient pyrimidine rings .
- Pd(0) coordination : Alkyl urea derivatives act as nucleophiles, attacking the halogenated intermediate at the para position .
- Steric effects : Bulky substituents (e.g., aryl groups) favor endo-transition states, directing cyclization to form fused triones .
How do structural modifications (e.g., aryl substitutions) impact the biological activity of pyrimidine-trione derivatives?
Q. Advanced Research Focus
- Antimicrobial activity : 4-Methoxyphenyl substituents enhance activity (MIC 3.36 µM) by increasing lipophilicity (logP ~2.8), improving membrane penetration .
- SOD1 inhibition : Fluorophenethyl groups at N1/N3 reduce EC50 values to 3.29 µM via π-π stacking with mutant SOD1 aggregates .
- Quantitative SAR : Hammett constants (σ) of substituents correlate with bioactivity; electron-withdrawing groups (e.g., Br) reduce potency .
How should researchers address discrepancies in reported melting points or yields for this compound?
Advanced Research Focus
Discrepancies arise from:
- Crystallization methods : Slow evaporation from ethanol yields higher purity (>95%) vs. rapid precipitation .
- Polymorphism : Thermal decarboxylation during melting point determination (>300°C decomposition) may skew results .
- Reagent purity : Trace moisture in solvents reduces yields by 10–15% in hygroscopic intermediates .
What green chemistry approaches improve sustainability in synthesizing fused pyrimidine-triones?
Q. Advanced Research Focus
- Nanocatalysts : Fe3O4@SiO2-supported urea/Py-CuCl2 enables magnetic recovery and reuse for 5 cycles without yield loss .
- Solvent-free conditions : Mechanochemical grinding of 6-aminouracil and aldehydes reduces waste .
- Microwave irradiation : Lowers energy consumption by 60% compared to conventional heating .
What computational tools predict synthetic accessibility and bioavailability of furopyrimidine-trione derivatives?
Q. Advanced Research Focus
- Synthetic accessibility scores : Scores ≤3.0 (on a 10-point scale) indicate feasible routes via palladium-catalyzed coupling or cyclocondensation .
- ADMET profiling : ESOL solubility predictions (logS -4.63) align with experimental data (0.0113 mg/mL), guiding formulation strategies .
- Docking simulations : AutoDock Vina identifies binding poses in SOD1 aggregates, prioritizing substituents with ∆G < -8 kcal/mol .
What challenges arise in crystallizing 1-methyl-1,5-dihydrofuropyrimidine-triones, and how are they resolved?
Q. Basic Research Focus
- Hydrogen bonding : Intermolecular NH···O=C interactions create rigid lattices, requiring high-boiling solvents (e.g., DMSO) for dissolution .
- Polymorph control : Seeding with pre-formed crystals ensures consistent monoclinic P21/c space group formation .
How do reaction conditions (e.g., pH, temperature) influence tautomeric equilibria in pyrimidine-triones?
Q. Advanced Research Focus
- pH-dependent tautomerism : At pH 7.4, the keto form dominates (90%), while enol forms prevail in acidic conditions (pH < 3) .
- Temperature effects : Elevated temperatures (>80°C) shift equilibrium toward the enol tautomer, detectable via ¹³C NMR (C=O at δ 168.7 ppm vs. C-OH at δ 164.4 ppm) .
What advanced spectroscopic methods resolve overlapping signals in complex trione derivatives?
Q. Advanced Research Focus
- 2D NMR (COSY, HSQC) : Assigns coupled protons (e.g., CH at δ 5.20 ppm) and correlates NH with adjacent carbons .
- Dynamic NMR : Detects slow exchange processes in NH protons (δ 8.1–12.1 ppm) at low temperatures (-40°C) .
- High-resolution MS : Differentiates isotopic patterns for Br/C≡N substituents (e.g., m/z 365.19 for C14H13BrN4O3) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
